Monosodium phosphonate
Description
Definitional Framework and Structural Basis of Organophosphonates
Organophosphonates are a class of organophosphorus compounds distinguished by the presence of a direct carbon-phosphorus (C-P) bond. vulcanchem.com This structural feature imparts a high degree of chemical stability, particularly against hydrolysis, when compared to their phosphate (B84403) counterparts, which contain more labile phosphorus-oxygen-carbon (P-O-C) linkages. vulcanchem.com The core of a phosphonate (B1237965) is a tetrahedral phosphorus center. wikipedia.org
Phosphonic acids are diprotic acids, meaning they can donate two protons. evitachem.com The salt form, a phosphonate, results from the deprotonation of a phosphonic acid. wikipedia.org Monosodium phosphonate (NaH₂PO₃) is the monosodium salt of phosphonic acid, where one of the acidic protons is replaced by a sodium ion. vulcanchem.com
A key distinction between phosphonates and phosphates lies in their structural and chemical properties, as detailed in the table below.
| Property | Phosphonates (e.g., this compound) | Phosphates (e.g., Monosodium Phosphate) |
| Chemical Bond | Direct Carbon-Phosphorus (C-P) bond | Phosphorus-Oxygen-Carbon (P-O-C) bond |
| Hydrolytic Stability | Higher resistance to hydrolysis | More susceptible to hydrolysis |
| Chemical Reactivity | Generally less reactive | More reactive as buffering agents |
| Biodegradability | Generally lower | Generally higher |
| Primary Applications | Scale inhibition, chelation, chemical synthesis | Buffering, fertilizers, food additives |
This table provides a comparative overview of the fundamental differences between phosphonate and phosphate compounds. vulcanchem.comwikipedia.org
Historical Context of Phosphonate Discovery and Initial Academic Inquiry
The journey of phosphonate chemistry began in the late 19th century with the first synthesis of bisphosphonates in 1897 by Von Baeyer and Hofmann. wikipedia.org However, the biological significance of this class of compounds remained unknown until more than half a century later.
A pivotal moment in the history of phosphonates occurred in 1959 with the discovery of the first naturally occurring phosphonate, 2-aminoethylphosphonic acid (ciliatine). wikipedia.orgnih.gov This compound was isolated from protozoa in the rumen of sheep. nih.gov This discovery sparked academic interest and led to the identification of phosphonates in a wide array of organisms, including bacteria, fungi, mollusks, and insects. wikipedia.org
Initial academic inquiries focused on understanding the biosynthesis of these compounds. Researchers discovered that in most known pathways, the formation of the C-P bond is initiated by the enzymatic conversion of phosphoenolpyruvate (B93156) to phosphonopyruvate. nih.govpnas.org Early research also explored the unique chemical properties of phosphonates, with the work of Gerold Schwarzenbach in 1949 establishing phosphonic acids as effective chelating agents. wikipedia.org The subsequent decades saw a burgeoning of research into the synthesis and application of various phosphonate derivatives. nih.gov
Significance of this compound Derivatives in Chemical Science
This compound serves as a versatile precursor and intermediate in the synthesis of a wide range of more complex organophosphorus compounds. evitachem.com Its derivatives have demonstrated considerable importance across various domains of chemical science, from materials science to medicinal chemistry.
One of the key applications of this compound derivatives is in synthetic organic chemistry. They are utilized in reactions such as the Michaelis-Arbuzov and Horner-Wadsworth-Emmons reactions to form new carbon-carbon bonds. wikipedia.org For instance, a series of α‐(2,4‐dichlorophenoxyacetoxy)aryl methyl phosphonate monosodium salts have been synthesized and noted for their stability, even in the presence of sensitive functional groups. tandfonline.com
The ability of phosphonates to act as effective chelating agents for di- and trivalent metal ions is another area of significant interest. wikipedia.org This property is leveraged in various industrial applications, including water treatment to prevent scale formation. evitachem.com
In the realm of medicinal chemistry, phosphonate derivatives are recognized as valuable isosteres for phosphates. wikipedia.org This structural mimicry allows them to act as inhibitors for enzymes that process phosphate-containing substrates. wikipedia.org For example, monosodium isozoledronate, a derivative of a bisphosphonate, is an isomer of zoledronate, a potent drug used in the treatment of bone diseases. evitachem.com Another example is monosodium olpadronate monohydrate, which exists as a zwitterion in its crystalline form. evitachem.com Furthermore, the synthesis of hydrophilic prodrugs, such as the monosodium phosphate salt of CHM-1, highlights the role of these derivatives in improving the pharmacological profiles of potential antitumor agents. acs.org Research has also explored the synthesis of monosodium salts of phosphonic acid derivatives as potential organocatalysts for reactions like the Michael addition. nih.gov
The chemical properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | H₂NaO₃P |
| Molecular Weight | 102.97 g/mol |
| Appearance | White crystalline solid |
| Solubility | Highly soluble in water |
| IUPAC Name | sodium;phosphenic acid |
This table presents key chemical properties of this compound. evitachem.comnih.gov
Structure
2D Structure
Properties
IUPAC Name |
sodium;phosphenic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Na.HO3P/c;1-4(2)3/h;(H,1,2,3)/q+1; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQMNWCRSESPIJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O[P+](=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
HNaO3P+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60635756, DTXSID30904082 | |
| Record name | sodium;phosphenic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60635756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Monosodium phosphite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30904082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.970 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7758-80-7, 13933-52-3 | |
| Record name | sodium;phosphenic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60635756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Monosodium phosphite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30904082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Advanced Preparative Chemistry of Monosodium Phosphonates
Direct Synthesis Routes to Monosodium Phosphonate (B1237965) Salts
Direct synthesis methods provide a straightforward approach to obtaining monosodium phosphonate salts, often involving a single chemical transformation from a suitable precursor.
Neutralization of Phosphonic Acids with Sodium Bases
The most fundamental route to this compound is the controlled neutralization of a phosphonic acid with a sodium base. Phosphonic acids are diprotic and can be selectively deprotonated. By using one molar equivalent of a base like sodium hydroxide (B78521) (NaOH), the first acidic proton is removed to yield the monosodium salt and water. oup.com This method is direct and relies on the principles of acid-base chemistry. vulcanchem.com The general reaction is as follows:
R-PO(OH)₂ + NaOH → R-PO(OH)(ONa) + H₂O
This stoichiometric neutralization is a common and effective method for preparing simple monosodium phosphonates.
Table 1: Neutralization of Phosphonic Acid
| Reactant 1 | Reactant 2 | Product | Byproduct |
|---|---|---|---|
| Phosphonic Acid | Sodium Hydroxide | This compound | Water |
Direct Formation from Silylated Phosphonates
A powerful and mild method for generating monosodium phosphonates involves the use of silylated intermediates. First, a dialkyl phosphonate is converted into a bis(trimethylsilyl) phosphonate using a reagent like bromotrimethylsilane (B50905) (BTMS). nih.gov This intermediate is highly susceptible to hydrolysis. The direct production of the this compound salt can then be readily achieved by treating the silylated phosphonate with an aqueous solution of sodium hydroxide (e.g., 2 N NaOH). nih.govbeilstein-journals.org This approach is particularly useful for substrates with functional groups that are sensitive to harsher conditions like strong acids. nih.gov For instance, after reacting a substituted hexaethyl 1,1,1-tris-phosphonate with BTMS in the presence of collidine, subsequent treatment with sodium hydroxide yields the corresponding salt. beilstein-journals.org
Table 2: Direct Conversion of Silylated Phosphonate to Monosodium Salt
| Step | Reactants | Intermediate/Product |
|---|---|---|
| 1. Silylation | Dialkyl Phosphonate + Bromotrimethylsilane (BTMS) | Bis(trimethylsilyl) Phosphonate |
| 2. Neutralization | Bis(trimethylsilyl) Phosphonate + Sodium Hydroxide (aq) | This compound |
Indirect Synthetic Strategies Involving Phosphonate Intermediates
Indirect methods involve the synthesis of a phosphonic acid precursor, typically a phosphonate ester, which is then converted in one or more steps to the target this compound.
McKenna Procedure and Variants for Phosphonic Acid Formation
The McKenna reaction is a widely recognized and mild method for the dealkylation of dialkyl phosphonate esters to form phosphonic acids. nih.govdoaj.orgnih.gov The procedure involves a two-step process: the transformation of the dialkyl phosphonate into a bis(trimethylsilyl) ester using bromotrimethylsilane (BTMS), followed by solvolysis with an alcohol (like methanol) or water to yield the phosphonic acid. nih.govd-nb.infomendeley.com
This resulting phosphonic acid can then be carefully neutralized with one equivalent of a sodium base, such as sodium hydroxide or sodium bicarbonate, to furnish the this compound salt. acs.org The McKenna reaction is favored for its mild conditions, which preserve sensitive functional groups within the molecule that might be compromised by harsh acidic or basic hydrolysis. nih.govresearchgate.net
A variant involves using a mixture of chlorotrimethylsilane (B32843) (TMSCl) and sodium iodide (NaI), which generates the more reactive iodotrimethylsilane (B154268) in situ to facilitate the initial silylation step. nih.govmdpi.com
Table 3: Indirect Synthesis via McKenna Reaction
| Step | Description | Key Reagents | Intermediate/Product |
|---|---|---|---|
| 1 | Silylation of Ester | Dialkyl Phosphonate, Bromotrimethylsilane (BTMS) | Bis(trimethylsilyl) Phosphonate |
| 2 | Solvolysis | Methanol or Water | Phosphonic Acid |
| 3 | Neutralization | Sodium Hydroxide or Sodium Bicarbonate | This compound |
Hydrolysis of Dialkyl/Diaryl Phosphonate Esters
Phosphonic acids can be generated through the hydrolysis of their corresponding dialkyl or diaryl esters. d-nb.info For complete dealkylation to the phosphonic acid, this transformation is most commonly achieved under strong acidic conditions, such as refluxing with concentrated hydrochloric acid (HCl) for several hours. nih.gov The resulting phosphonic acid is then isolated and can be stoichiometrically neutralized to produce the this compound.
It is important to note that treatment of dialkyl phosphonates with nucleophilic basic reagents like sodium hydroxide typically results in monohydrolysis, yielding the sodium salt of a phosphonic acid monoester, rather than the phosphonic acid itself. nih.govbeilstein-journals.org Therefore, this route is generally unsuitable for preparing the parent phosphonic acid needed for subsequent conversion to the monosodium salt.
Table 4: Comparison of Hydrolysis Conditions for Dialkyl Phosphonates
| Condition | Reagents | Primary Product | Suitability for Phosphonic Acid Synthesis |
|---|---|---|---|
| Acidic Hydrolysis | Concentrated HCl, Reflux | Phosphonic Acid | Suitable |
| Basic Hydrolysis | NaOH, LiOH | Phosphonic Acid Monoester Salt | Unsuitable |
Reaction of Phosphonate Esters with Nucleophiles (e.g., Sodium Iodide)
The reaction of phosphonate esters with nucleophiles like sodium iodide (NaI) provides a method for selective dealkylation. mdpi.com When dialkyl phosphonates (specifically dimethyl or diethyl esters) are heated with NaI in an anhydrous polar solvent such as acetone (B3395972) or butanone, a selective monodealkylation occurs. nih.govbeilstein-journals.org This process yields the sodium salt of the corresponding phosphonic acid monoester in high yields (87-97%). beilstein-journals.org The formation of the sodium salt intermediate is thought to electronically inhibit the second dealkylation, thus ensuring selectivity. beilstein-journals.org
While this method is primarily for generating monoester salts, it can be a component in more complex syntheses. For instance, a mixture of chlorotrimethylsilane and sodium iodide can be used to generate iodotrimethylsilane in situ for the complete dealkylation of phosphonate esters to phosphonic acids, which can then be neutralized. oup.commdpi.com
Table 5: Research Findings on Dealkylation with Sodium Iodide
| Substrate | Reagent/Conditions | Primary Product | Yield | Reference |
|---|---|---|---|---|
| Dimethyl Phosphonate | NaI in Acetone | Sodium Methyl Phosphonate | High | nih.govbeilstein-journals.org |
| Diethyl Phosphonate | NaI in Anhydrous Solvent (80-100°C) | Sodium Ethyl Phosphonate | 87-97% | beilstein-journals.org |
| Dialkyl Phosphonates | TMSCl / NaI in Acetonitrile, then Methanolysis | Phosphonic Acid | High | oup.com |
Targeted Synthesis of Functionalized this compound Derivatives
The targeted synthesis of monosodium phosphonates bearing specific functional groups is crucial for developing novel compounds with tailored properties. This involves the strategic introduction of substituents, the creation of bioisosteric analogs of important biomolecules, and the use of efficiency-focused synthetic strategies.
Synthesis of Alpha-Substituted Phosphonate Monosodium Salts
The introduction of substituents at the alpha-carbon (the carbon atom adjacent to the phosphorus atom) of phosphonates is a primary strategy for creating functionalized derivatives. A common and versatile precursor for these compounds is the α-hydroxyphosphonate, which can be readily synthesized through methods like the Pudovik reaction, involving the addition of a dialkyl phosphite (B83602) to a carbonyl compound. nih.gov These α-hydroxyphosphonates serve as key intermediates that can be converted into a variety of other α-substituted phosphonates. nih.govmdpi.comresearchgate.net
One important class of derivatives is the α-acyloxyphosphonates, which can be prepared by the acylation of α-hydroxyphosphonates using acyl chlorides or carboxylic acids. researchgate.netmdpi.com For example, a series of α-(2,4-dichlorophenoxyacetoxy)aryl methyl phosphonate monosodium salts were synthesized by first reacting the corresponding α-hydroxyphosphonate intermediate with an acyl chloride, followed by treatment with sodium iodide under moderate conditions to yield the final monosodium salt. researchgate.nettandfonline.com This method is particularly useful for synthesizing derivatives that may contain groups sensitive to acidic or basic conditions. researchgate.nettandfonline.com
Another significant functionalization involves the conversion of α-hydroxyphosphonates into α-aminophosphonates. This can be achieved through the nucleophilic substitution of the hydroxyl group with primary or secondary amines. mdpi.comresearchgate.netresearchgate.net This transformation is often facilitated by microwave irradiation, which can lead to complete conversion in short reaction times, sometimes without the need for a catalyst or solvent. mdpi.com The resulting α-aminophosphonate diester can then be selectively hydrolyzed to the corresponding monosodium salt.
The general pathway involves the initial formation of a dialkyl phosphonate ester, which is then functionalized at the alpha position. The final step is typically a selective dealkylation to form the this compound. The reaction with sodium iodide is a well-established method for this final conversion. tandfonline.com
Table 1: Synthesis of α-Substituted Phosphonate Derivatives
| Precursor | Reagent(s) | α-Substituted Product (Ester) | Final Step to Monosodium Salt |
|---|---|---|---|
| Dialkyl α-hydroxyphosphonate | Acyl chloride (e.g., phenoxyacetyl chloride) in the presence of a base (e.g., triethylamine (B128534) or pyridine) | Dialkyl α-acyloxyphosphonate | Reaction with Sodium Iodide (NaI) |
| Dialkyl α-hydroxyphosphonate | Primary or secondary amine (e.g., propylamine, butylamine), often with microwave assistance | Dialkyl α-aminophosphonate | Selective hydrolysis |
| Dialkyl α-hydroxyphosphonate | Sulfonyl chlorides (e.g., methanesulfonyl chloride) | Dialkyl α-sulfonyloxyphosphonate | Selective hydrolysis |
| Dialkyl α-hydroxyphosphonate | Halogenating agent | Dialkyl α-halophosphonate | Selective hydrolysis |
Preparation of Bioisosteric Phosphonate Analogs
Phosphonates are recognized as effective and stable bioisosteres for phosphate (B84403) groups, which are ubiquitous in biological systems. rsc.orgfrontiersin.org The replacement of a chemically or enzymatically labile P-O-C bond in a phosphate ester with a robust P-C bond in a phosphonate provides analogs with increased stability, making them valuable tools in medicinal chemistry and chemical biology. rsc.org The synthesis of these bioisosteres often focuses on mimicking natural phosphates or pyrophosphates. frontiersin.org
A key strategy in designing phosphate bioisosteres is the synthesis of α-substituted phosphonates, particularly those with halogen substituents. α-Fluoro, α,α-difluoro, and more recently, α-bromo phosphonates are studied as mimics for phosphates. rsc.org The synthesis of these molecules is a critical step in developing inhibitors for phosphate-recognizing proteins. rsc.org
Synthetic routes to these bioisosteres often begin with the construction of the core phosphonate structure. For instance, the Pudovik or Horner-Wadsworth-Emmons reactions can be used to create α-hydroxyphosphonates or unsaturated phosphonates, respectively, which can then be further modified. mdpi.com Fluorinated building blocks derived from sources like carbohydrates can be used to introduce fluorine atoms at specific positions relative to the phosphorus atom. mdpi.com The synthesis of α-bromophosphonates provides another class of phosphate mimics with distinct chemical properties. rsc.org Once the functionalized phosphonate diester is synthesized, it can be hydrolyzed to the corresponding phosphonic acid and subsequently converted to the monosodium salt for biological evaluation.
Multi-component Reactions and Convergent Synthesis Approaches
To enhance the efficiency of synthesizing complex and highly functionalized phosphonates, multi-component reactions (MCRs) and convergent synthesis strategies are employed. scholarsresearchlibrary.comresearchgate.netmdpi.com These approaches offer significant advantages over traditional linear syntheses, particularly in terms of yield, step economy, and the ability to generate molecular diversity. scholarsresearchlibrary.comwikipedia.org
Multi-component Reactions (MCRs) are processes where three or more reactants are combined in a single step to form a product that incorporates portions of all the starting materials. slideshare.net In the context of phosphonate chemistry, the most prominent MCR is the Kabachnik-Fields reaction. mdpi.comslideshare.netwikipedia.org This one-pot reaction condenses a carbonyl compound (an aldehyde or ketone), an amine, and a dialkyl phosphite to directly form an α-aminophosphonate. frontiersin.orgmdpi.comwikipedia.orgbeilstein-journals.org The reaction is highly versatile and can be promoted by various catalysts or even by microwave irradiation, often under solvent-free conditions. frontiersin.orgmdpi.comrsc.org The mechanism can proceed either through the formation of an imine intermediate followed by hydrophosphonylation, or via an α-hydroxyphosphonate intermediate which then undergoes substitution by the amine. mdpi.comnih.govcore.ac.uk This powerful reaction allows for the rapid assembly of α-aminophosphonate libraries from diverse starting materials.
Chemical Reactivity, Transformation Pathways, and Mechanistic Studies of Monosodium Phosphonates
Acid-Base Equilibria and Protonation States of the Phosphonate (B1237965) Moiety
The phosphonate moiety [-PO(OH)₂] is derived from phosphonic acid (H₃PO₃), a diprotic acid. wikipedia.org This means it can donate two protons in sequential dissociation steps, not three as its formula might suggest. wikipedia.org The hydrogen atom bonded directly to the central phosphorus atom is not readily ionizable in aqueous solutions. wikipedia.org
The acid-base equilibria of phosphonic acid can be described by two distinct acid dissociation constants (pKa values). The first deprotonation has a pKa (pKa₁) in the range of 1.26–1.3. wikipedia.org The second deprotonation is characterized by a pKa (pKa₂) of approximately 6.7. wikipedia.org
Monosodium phosphonate (NaH₂PO₃) consists of a sodium cation and the dihydrogen phosphonate anion (H₂PO₃⁻), which is the conjugate base formed after the first dissociation. wikipedia.org Therefore, the most relevant equilibrium for this compound in solution is the second dissociation, which governs the balance between the dihydrogen phosphonate anion (H₂PO₃⁻) and the phosphonate dianion (HPO₃²⁻). wikipedia.org
The protonation state of the phosphonate moiety is dependent on the pH of the solution. wasserdreinull.de
At a pH below pKa₁ (~1.3), the fully protonated phosphonic acid (H₃PO₃) is the predominant species.
In the pH range between pKa₁ and pKa₂ (~1.3 to 6.7), the dihydrogen phosphonate anion (H₂PO₃⁻) is the dominant form.
At a pH above pKa₂ (~6.7), the fully deprotonated phosphonate dianion (HPO₃²⁻) becomes the major species in solution.
| Equilibrium Step | Reaction | pKa Value |
|---|---|---|
| First Dissociation | H₃PO₃ ⇌ H⁺ + H₂PO₃⁻ | ~1.3 |
| Second Dissociation | H₂PO₃⁻ ⇌ H⁺ + HPO₃²⁻ | ~6.7 |
Coordination Chemistry and Metal Ion Sequestration by Phosphonates
Phosphonates are recognized as highly effective chelating agents, capable of sequestering various di- and trivalent metal ions. wikipedia.org This ability to bind with metal ions prevents their participation in undesirable reactions, such as the formation of insoluble scale in industrial water systems. wikipedia.org The introduction of an amine group into the phosphonate molecule can further enhance its metal-binding capabilities. wikipedia.org
The sequestration of metal ions by phosphonates occurs through a coordination mechanism known as chelation. At a pH where the phosphonic acid groups are deprotonated, the negatively charged oxygen atoms act as ligands, donating electron pairs to form coordinate bonds with positively charged metal ions. uoc.gr This interaction results in the formation of stable, water-soluble complexes called chelates. sarex.com
Phosphonate groups demonstrate a tendency to form chelate rings and bridging systems with metal cations. uoc.gr The stability of the resulting metal-phosphonate complexes is influenced by several factors, including the specific metal ion and the structure of the phosphonate ligand. Generally, the stability increases with the number of phosphonate groups on the molecule. wikipedia.org Trivalent metal ions tend to form more stable complexes than divalent ions. waterlinepublication.org.uk For instance, the stability of complexes with the phosphonate ATMP (aminotri(methylene phosphonic acid)) typically follows the order Fe³⁺ > Al³⁺ > Ca²⁺ > Mg²⁺. waterlinepublication.org.uk
| Metal Ion | Valency | Relative Complex Stability with Phosphonates |
|---|---|---|
| Ferric (Fe³⁺) | Trivalent | Very High |
| Aluminum (Al³⁺) | Trivalent | High |
| Calcium (Ca²⁺) | Divalent | Moderate |
| Magnesium (Mg²⁺) | Divalent | Moderate |
| Copper (Cu²⁺) | Divalent | High |
| Zinc (Zn²⁺) | Divalent | High |
By forming stable complexes, phosphonates effectively remove metal ions from the solution, thereby suppressing their ability to act as catalysts in various chemical reactions. wikipedia.org This property is exploited in several industrial and commercial applications.
A primary example is the inhibition of scale formation in cooling waters and desalination systems. Phosphonates bind to calcium and magnesium ions, preventing them from precipitating as carbonate or sulfate (B86663) scales. wasserdreinull.dewaterlinepublication.org.uk They can be effective even at substoichiometric concentrations through a "threshold effect," where they inhibit the growth of existing scale crystals and disrupt the formation of new ones. wasserdreinull.dewaterlinepublication.org.uk
Another significant application is as a "peroxide bleach stabilizer" in the textile and paper industries and in detergents. Transition metals, if present, can catalyze the decomposition of hydrogen peroxide, reducing its bleaching efficacy. Phosphonates sequester these metal ions, preventing the catalytic degradation of the peroxide and maintaining its effectiveness.
Chelation Mechanisms with Di- and Trivalent Metal Ions
Hydrolytic Stability and Degradation Kinetics of the C-P Bond
A defining feature of phosphonates is the carbon-phosphorus (C-P) bond, which is notably resistant to cleavage. mdpi.com This bond is significantly more stable towards hydrolysis, thermal decomposition, and oxidation compared to the phosphoester (P-O-C), P-N, or P-S bonds found in other organophosphorus compounds. oieau.frfrontiersin.org This inherent stability makes phosphonates suitable for use under harsh environmental conditions, such as high temperatures and across a wide pH range. tzgroupusa.comphosphonates.org
While the C-P bond itself is robust, the P-O-C ester linkages in phosphonate esters (compounds with the structure R-PO(OR')₂) are susceptible to hydrolysis. nih.gov The hydrolysis of phosphonate esters is a fundamental reaction, often employed to synthesize the corresponding phosphonic acids and their salts. wikipedia.org
This reaction can be catalyzed by either acids or bases and typically proceeds via a nucleophilic attack on the phosphorus atom, resulting in the cleavage of the P-O bond. nih.gov The kinetics of this process can be influenced by factors such as pH and the steric properties of the ester groups. nih.gov In many cases, the hydrolysis requires forcing conditions, such as the use of concentrated acids and elevated temperatures, to proceed at a reasonable rate. nih.gov
Phosphonates are known for their exceptional stability under a variety of harsh chemical and physical conditions. wasserdreinull.dephosphonates.org The C-P bond is not readily cleaved by hydrolysis or thermal stress. oieau.fr However, research has indicated that a slow, light-independent hydrolytic cleavage of the C-P bond can occur under certain environmental conditions. oieau.fr This process appears to require the presence of divalent cations and aerobic conditions and is more pronounced for N-containing polyphosphonates. oieau.fr Under specific laboratory conditions, degradation rates of up to 1% conversion of phosphonate-phosphorus to inorganic phosphate (B84403) per day have been observed for certain polyphosphonates. oieau.fr The activation energy for the C-P bond hydrolysis of one N-containing phosphonate in the dark at pH 7.2 was calculated to be around 58 kJ mol⁻¹. oieau.fr Additionally, photodegradation of iron(III)-phosphonate complexes can be rapid, providing another pathway for their environmental transformation.
| Bond Type | General Stability | Conditions Favoring Cleavage | Notes |
|---|---|---|---|
| C-P (in Phosphonates) | High | Slow hydrolysis with divalent cations & O₂; Photodegradation of Fe(III) complexes. | Highly resistant to heat, acid, and base hydrolysis compared to P-O-C bonds. oieau.fr |
| P-O-C (in Phosphonate Esters) | Moderate | Acid or base catalysis, often with heat. | Hydrolysis is a standard method for synthesizing phosphonic acids. wikipedia.orgnih.gov |
Hydrolysis of Phosphonate Esters
Role as Organocatalysts in Organic Transformations
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, offers a valuable alternative to traditional metal-based catalysis. Within this field, monosodium phosphonates have been identified as effective catalysts. beilstein-journals.orgnih.gov Their catalytic activity is attributed to their Brønsted acidity and their ability to engage in hydrogen bonding, which facilitates the activation of substrates in various chemical transformations. beilstein-journals.orgnih.gov
Catalytic Activity in Michael Addition Reactions
The Michael addition, a fundamental carbon-carbon bond-forming reaction, involves the 1,4-conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. Monosodium salts of phosphonic acids have been recognized for their role as organocatalysts in facilitating this important transformation. beilstein-journals.orgnih.gov The catalytic action in these reactions is believed to involve the activation of the Michael acceptor by the phosphonate catalyst.
While the broader class of phosphonic acids has been investigated, the specific use of their monosodium salts as organocatalysts for Michael additions is a subject of ongoing interest. Research in this area aims to elucidate the precise mechanisms and expand the scope of substrates for these reactions. The development of efficient and selective Michael addition reactions is crucial for the synthesis of a wide range of complex organic molecules.
Applications in Depolymerization Processes
The depolymerization of polysaccharides, such as cellulose (B213188), is a critical process for the production of biofuels and platform chemicals from renewable biomass. Brønsted acid catalysts derived from phosphonic acids have been designed and utilized for the depolymerization of cellulose. beilstein-journals.orgnih.gov The acidic nature of these catalysts facilitates the hydrolytic cleavage of the glycosidic bonds that form the backbone of the cellulose polymer.
The application of phosphonic acid-based catalysts in these processes highlights their potential in biorefinery applications. The efficiency of cellulose depolymerization is dependent on factors such as catalyst acidity, reaction temperature, and the crystalline structure of the cellulose. Further research into catalysts like monosodium phosphonates could lead to more efficient and environmentally benign methods for biomass conversion. For instance, studies on the hydrolysis of polysaccharides are crucial for optimizing the breakdown of complex carbohydrates into simpler, usable monosaccharides. mdpi.com
Applications of Monosodium Phosphonates in Non Biological Systems
Industrial Chemical Processes and Materials Science
The unique chemical properties of phosphonates, particularly their ability to interact with metal ions, make them suitable for various large-scale industrial processes.
Phosphonates are highly effective chelating agents, a property that is central to their application in industrial water treatment. tutorchase.comcheminc.com They are employed in cooling water systems, desalination plants, and oilfield water treatment to inhibit the formation of mineral scale and control corrosion. cheminc.com
The primary mechanism of action involves sequestration, where the phosphonate (B1237965) molecules bind tightly to di- and trivalent metal ions such as calcium, magnesium, and iron. cheminc.com This process forms stable, soluble complexes, preventing the metal ions from precipitating out of the solution as insoluble scale deposits on equipment surfaces. cheminc.com By sequestering these ions, phosphonates effectively soften the water.
Furthermore, this chelating ability contributes to corrosion inhibition. Phosphonates limit the catalytic properties of metal ions that can promote corrosion and can also form a protective film on iron and steel surfaces, isolating the metal from corrosive elements in the water. tutorchase.comtjcy.com Studies comparing phosphonates and phosphates have shown that both adsorb onto mineral surfaces, but their interaction and efficiency can differ based on the chemical environment. ijcrt.orgnih.gov
| Application Area | Function | Mechanism of Action | Common Phosphonates Used |
|---|---|---|---|
| Cooling Water Systems | Scale & Corrosion Inhibitor | Chelation of Ca²⁺, Mg²⁺; Forms protective film on metal surfaces. | HEDP, ATMP, PBTC |
| Desalination Plants | Antiscalant | Inhibits crystal formation and growth. | ATMP |
| Oilfield Water Treatment | Scale Inhibitor | Prevents mineral scale formation in extraction equipment. | ATMP |
The process of applying a phosphate-based conversion layer, broadly known as phosphating, is a standard method for treating metal surfaces to enhance corrosion resistance and improve the adhesion of subsequent coatings like paint. aalberts-st.com This process involves a chemical reaction between the metal surface and a phosphate (B84403) solution, creating a securely anchored, crystalline layer of metal phosphates. aalberts-st.com
Phosphonates contribute to this field through their strong corrosion inhibition properties. tutorchase.com They can be used to form stable, protective films on metal surfaces. tutorchase.com This phosphonate layer acts as a barrier against rust and creates a surface profile that promotes tenacious adhesion for paints, lacquers, and other coatings. The crystalline nature of the formed layer provides an optimal surface for mechanical keying of the coating, ensuring its durability and longevity. aalberts-st.com
Phosphonates are utilized in the construction industry as highly effective admixtures for concrete, primarily functioning as set retarders. rsc.orgrsc.orgresearchgate.net Their addition to a concrete mix delays the cement setting time, which is crucial for applications requiring long workability periods, such as in hot weather or when concrete must be transported over long distances. mdpi.com Research has shown that phosphonates can be more efficient retarders than many other conventional additives. mdpi.com
| Phosphonate Type | Effect on Concrete | Typical Dosage (% by weight of cement) | Observed Hydration Delay |
|---|---|---|---|
| DTPMP | Highly efficient retarder | ~0.09% | > 72 hours |
| Various Phosphonates | Prolonged induction period | 0.03% - 0.05% | 12 - 42 hours |
In the textile industry, maintaining precise process conditions is critical for dyeing and finishing. While phosphate salts like monosodium phosphate are commonly used as pH buffers, phosphonates serve a more specialized stabilizing role. icl-phos-spec.combellchem.comtzgroupusa.com Their primary function is as "peroxide bleach stabilizers."
During the bleaching of fabrics with hydrogen peroxide, trace amounts of metal ions (like iron, copper, and manganese) present in the water or on the fabric can catalyze the rapid decomposition of the peroxide. This uncontrolled decomposition can damage the textile fibers and lead to uneven bleaching. Phosphonates act as chelating agents, sequestering these metal ions and rendering them inactive. This stabilization of the bleaching agent helps maintain consistent and optimal reaction conditions, which includes preserving the intended pH of the processing bath and ensuring uniform, high-quality results.
Integration into Concrete Admixtures
Laboratory and Research Applications
In research settings, the distinction between phosphates and phosphonates is critical, as they are used for different purposes based on their chemical stability and reactivity.
In biochemical and molecular biology research, maintaining a stable pH is essential for the structure and function of proteins, enzymes, and nucleic acids. scispectrum.in Phosphate buffer systems, typically prepared from a mixture of monosodium phosphate and disodium (B8443419) phosphate, are widely used for this purpose. numberanalytics.com They are effective in the physiological pH range (around 7.2) and are generally biocompatible. scispectrum.innumberanalytics.com
Monosodium phosphonate itself is not typically used as a primary buffering agent in the same way as its phosphate analogue. The stability of the C-P bond makes phosphonates less reactive and less prone to hydrolysis compared to phosphates. clearsolutionsusa.com However, phosphonates are frequently used within buffered biochemical systems for specific research applications. They are synthesized and studied as phosphate isosteres—molecules that mimic the structure of natural phosphates—to investigate biochemical pathways involving phosphorus metabolism. ijcrt.org They are also used in enzyme inhibition studies, where their ability to bind to the active sites of enzymes is explored. ijcrt.org In these contexts, a separate, robust buffer system (often phosphate-based) is employed to maintain the stable pH required for the experiment, while the phosphonate serves as the active compound under investigation.
| Property | Phosphates (e.g., Monosodium Phosphate) | Phosphonates (e.g., this compound) |
|---|---|---|
| Primary Role in Biochemistry | Buffering Agent scispectrum.innumberanalytics.com | Phosphate Isostere, Enzyme Inhibitor ijcrt.org |
| Bond Structure | P-O-C (in esters) | P-C tutorchase.com |
| Reactivity/Hydrolytic Stability | More reactive, susceptible to hydrolysis clearsolutionsusa.com | Less reactive, higher hydrolytic stability clearsolutionsusa.com |
| Biodegradability | Relatively more biodegradable clearsolutionsusa.com | Less susceptible to biodegradation clearsolutionsusa.com |
Preparation of Standard Solutions for pH Calibration
The preparation of standard solutions for pH calibration relies on buffer systems, which resist changes in pH. While monosodium phosphate is commonly used for this purpose, this compound also possesses the necessary chemical properties to function as a buffering agent. parichemicals.comgetwsu.com Phosphonic acid (H₃PO₃) is a diprotic acid, meaning it can donate two protons. wikipedia.org Its acid dissociation constants (pKa) are approximately 1.3 and 6.7. wikipedia.orgapsnet.org
A buffer is most effective at a pH close to its pKa. The second pKa value of 6.7 for phosphonic acid is key to its buffering capacity in the physiologically relevant neutral pH range. wikipedia.orgapsnet.org When this compound (NaH₂PO₃) is in an aqueous solution, it establishes an equilibrium between the hydrogen phosphonate ion (HP(O)₂(OH)⁻) and the phosphonate ion (HPO₃²⁻). This equilibrium allows the solution to neutralize both added acids and bases, thereby stabilizing the pH. The creation of a standard buffer solution would involve dissolving a calculated amount of this compound in deionized water and adjusting the pH to the desired value, typically around 6.7, using a strong acid or base.
Applications in Chromatographic Processes
Phosphonates, due to their polar and ionic nature, are well-suited for analysis and separation using ion chromatography (IC) and high-performance liquid chromatography (HPLC). apsnet.orgwiley.com These techniques are essential for quantifying phosphonate residues in environmental and biological samples, as well as for quality control in chemical synthesis. apsnet.org
A significant challenge in analyzing phosphonates is their lack of a strong UV-absorbing chromophore, making direct UV detection difficult. To overcome this, methods often employ indirect detection or derivatization. One established method uses high-performance ion chromatography (HPIC) with conductivity detection to separate and quantify phosphonate, ethyl phosphonate, and other anions in plant and soil extracts. apsnet.org Another approach involves ion-pair chromatography, where a reagent is added to the mobile phase to form a complex with the phosphonate, allowing for improved retention on a non-polar stationary phase and enhanced detection. nih.gov For instance, N,N-dimethylhexylamine (NNDHA) has been used as an ion-pairing agent to improve the chromatographic retention and mass spectrometry signal of phosphonate compounds.
Hydrophilic Interaction Chromatography (HILIC) has also emerged as a powerful technique for separating highly polar compounds like phosphonates prior to mass spectrometry identification. wiley.com
Table 1: Example of Ion Chromatography Conditions for Phosphonate Analysis
| Parameter | Condition |
|---|---|
| Technique | High-Performance Ion Chromatography (HPIC) |
| Column Type | Anion exchange column (e.g., for inorganic anions) or a specialized column for organic phosphonates. apsnet.org |
| Mobile Phase (Eluent) | A solution such as succinic acid or a bicarbonate solution, sometimes with an ion-pairing agent like tetrabutylammonium (B224687) bromide. apsnet.orgnih.gov |
| Detection | Suppressed conductivity detection or UV detection (often indirect or after complexation with a metal like Fe(III)). apsnet.orgnih.gov |
| Application | Determination of phosphonate, phosphate, and other anions in aqueous extracts of plants, soil, or water samples. apsnet.orgresearchgate.net |
This table presents a generalized summary of conditions reported in various studies. Specific parameters vary based on the exact analytes and matrix.
Agricultural Science Beyond Nutritional Supplementation
In agriculture, phosphonates (often referred to as phosphites) are utilized not as a primary phosphorus nutrient but as plant biostimulants and disease control agents. mdpi.comvlsci.com Plants cannot readily metabolize the phosphonate ion (PO₃³⁻) into the phosphate ion (PO₄³⁻), which is the form of phosphorus used in cellular metabolism. frontiersin.orgresearchgate.net Therefore, its role extends beyond simple nutrition.
Mechanisms of Action in Plant Growth Regulation (General Phosphonates)
Phosphonates influence plant growth through a complex set of mechanisms that involve both direct action against pathogens and indirect stimulation of the plant's own defense systems. researchgate.netchemjet.co.uk
Biostimulant Effect : At low concentrations, phosphonates can act as biostimulants, enhancing root growth and development, which can lead to increased plant biomass. vlsci.com This is thought to be linked to improved metabolic efficiency and nutrient acquisition. vlsci.com
Pathogen Inhibition : Phosphonates have a direct fungistatic effect on certain plant pathogens, particularly oomycetes like Phytophthora. chemjet.co.ukindexfresh.com They can inhibit mycelial growth and spore germination. nih.gov
Stimulation of Plant Defenses : A key mechanism is the induction of the plant's natural defense responses, known as Systemic Acquired Resistance (SAR). chemjet.co.ukenvu.com When a plant treated with phosphonate is challenged by a pathogen, it mounts a faster and stronger defense response. researchgate.net This can involve the production of phytoalexins (antimicrobial compounds) and pathogenesis-related (PR) proteins like chitinases. indexfresh.comnih.gov The plant may wall off the pathogen by killing its own cells around the infection site. chemjet.co.uk
| Phosphate Starvation Response (PSR) Interference | Suppresses the plant's molecular responses to phosphate deficiency, which can be detrimental under low-phosphate conditions but is part of its complex mode of action. frontiersin.orgnih.gov |
Interactions with Plant Metabolism (General Phosphonates)
Due to their structural similarity to phosphate, phosphonates interact with several key metabolic pathways in plants. mdpi.com
Uptake and Transport : Phosphonates are taken up by the plant through phosphate transporters in the roots and leaves. mdpi.comdpi.qld.gov.au Once inside, they are highly mobile and are transported throughout the plant via both the xylem and phloem, allowing for systemic action. chemjet.co.uk
Metabolic Inertness : A crucial aspect of their function is that they are not easily oxidized to phosphate within plant tissues. mdpi.comfrontiersin.org This persistence allows them to exert their effects over a longer period. mdpi.com
Interference with Phosphate Sensing : Phosphonates can interfere with the plant's ability to sense its internal phosphate status. tandfonline.com They can suppress the expression of genes that are normally induced during phosphate starvation. nih.gov This "tricking" of the plant's phosphate starvation response is a key part of its molecular action, though it can be harmful to the plant if it is already deficient in phosphate. frontiersin.orgtandfonline.com
Enzyme and Gene Expression Modulation : Application of phosphonates can trigger significant changes in gene expression, influencing pathways related to primary and secondary metabolism, including phenylpropanoid and flavonoid biosynthesis, which are involved in plant defense. researchgate.net They can also affect the activity of phosphate-dependent enzymes. frontiersin.org For example, some defense responses induced by phosphonates are linked to the salicylic (B10762653) acid (SA) pathway. nih.gov
Advanced Functional Materials Development
The unique chemical properties of the phosphonate group, particularly its ability to bind strongly to metal ions and its high polarity, are being exploited in the development of advanced functional materials.
Development of Water-Soluble Catalysts using Phosphonates
A significant challenge in homogeneous catalysis is the separation of the catalyst from the reaction products. One elegant solution is to perform the reaction in a two-phase system (e.g., water and an organic solvent), where the catalyst is soluble in the water phase and the product is in the organic phase. researchgate.net This allows for easy separation and recycling of the often expensive metal catalyst. researchgate.net
Phosphonate groups are used to impart water solubility to phosphine (B1218219) ligands, which are crucial components of many homogeneous catalysts. nih.govnih.gov By attaching one or more phosphonate groups (-PO₃H₂) or their sodium salts (-PO₃Na₂) to a phosphine ligand, the entire catalyst complex can be made soluble in water. nih.govacs.org These phosphonate-functionalized ligands have been successfully used in palladium-catalyzed reactions, such as the carbonylation of benzyl (B1604629) chloride in a water-benzene system to produce phenylacetic acid. acs.org
Furthermore, the monosodium salts of phosphonic acids have themselves been employed as organocatalysts, which are metal-free catalysts, for reactions like the Michael addition. mdpi.comresearchgate.net The combination of the phosphonate group's coordinating ability and its capacity to enhance water solubility makes it a valuable tool for designing stable, effective, and recyclable catalysts for green chemistry applications. rsc.org
Functionalization of Surfaces via Phosphonate Anchoring
The modification of material surfaces at the molecular level is a critical strategy for tuning their physicochemical properties, such as wettability, corrosion resistance, and biocompatibility. Among the various chemical moieties used for this purpose, phosphonates have emerged as highly effective anchoring groups, particularly for metal and metal oxide surfaces. specificpolymers.comgoogle.com This is due to their ability to form stable, well-ordered self-assembled monolayers (SAMs) through strong chemical bonds with the substrate. aip.orgethz.ch
The process of surface functionalization typically utilizes phosphonic acids (R-PO(OH)₂), the precursors to the surface-bound phosphonates. beilstein-journals.orgd-nb.info These molecules consist of a phosphonic acid head group that reacts with the surface, a spacer chain (often an alkyl chain), and a terminal functional group that imparts the desired properties to the modified surface. aip.orgwikipedia.org The driving force for the spontaneous formation of these two-dimensional assemblies includes the strong chemisorption of the head group to the substrate and intermolecular interactions between the adjacent molecules. ethz.chwikipedia.org
Mechanism of Anchoring
The anchoring of phosphonates to a surface, especially hydroxylated surfaces like those found on metal oxides, is a robust process. specificpolymers.com The process relies on the chemisorption of the phosphonic acid head group onto the substrate. aip.org On surfaces such as aluminum oxide, the presence of adsorbed water leads to the hydroxylation of the surface, creating reactive –Al–OH sites. aip.org The phosphonic acid molecule then undergoes a condensation reaction with these surface hydroxyl groups, forming strong, hydrolytically stable P-O-metal linkages and releasing water as a byproduct. specificpolymers.comaip.org
The exact nature of the bond can vary depending on the substrate and reaction conditions, with several binding modes possible, including monodentate, bidentate, and tridentate coordination. d-nb.info For instance, studies on zinc oxide (ZnO) and indium tin oxide (ITO) surfaces have identified stable bidentate and tridentate binding configurations for phosphonic acid adsorption. d-nb.info This strong covalent attachment results in monolayers that are significantly more resistant to hydrolysis compared to those derived from silanes or carboxylic acids. specificpolymers.com
Formation of Self-Assembled Monolayers (SAMs)
The creation of a phosphonate SAM is a straightforward process, often achieved by simply immersing the substrate in a dilute solution of the corresponding phosphonic acid. ethz.chd-nb.info Initially, the adsorbate molecules form a disordered layer on the surface. wikipedia.org Over time, these molecules organize into close-packed, ordered domains, eventually covering the entire surface in a single monolayer. wikipedia.org The stability of these layers is enhanced by the strong chemical bond between the phosphonate head group and the substrate. wikipedia.org The length of the alkyl chain spacer can also influence the order of the monolayer; longer chains lead to greater dispersion interactions, resulting in a more ordered and lower free-energy film. ethz.ch
This self-assembly process has been demonstrated on a wide variety of oxide-coated surfaces, including:
Titanium (Ti) and its alloys princeton.edu
Aluminum (Al) aip.org
Silicon Dioxide (SiO₂) nih.gov
Indium Tin Oxide (ITO) d-nb.info
Zinc Oxide (ZnO) d-nb.info
Characterization and Properties of Functionalized Surfaces
The successful functionalization of surfaces with phosphonate monolayers is confirmed using various surface-sensitive analytical techniques. X-ray Photoelectron Spectroscopy (XPS) is used to verify the chemical composition of the surface and confirm the presence of the phosphonate film. aip.orgd-nb.info Contact Angle Measurements provide information about the wettability of the surface, which is altered by the terminal groups of the SAM. For example, a well-ordered monolayer with terminal methyl groups will present a hydrophobic surface with a high water contact angle. aip.org Atomic Force Microscopy (AFM) and Scanning Tunneling Microscopy (STM) are employed to study the topography, packing structure, and spatial distribution of the molecules in the monolayer. wikipedia.org
The functionalization imparts new properties to the substrate. Phosphonate-based SAMs are extensively used as anti-corrosion coatings due to their exceptional binding and the hydrolytic stability of the P-O-metal bond, which prevents oxygen from reaching the metal surface. specificpolymers.com They can also serve as ultrathin lubricant films to minimize friction and wear in microelectromechanical systems (MEMS). aip.org
Detailed Research Findings
The versatility of phosphonate anchoring is highlighted by numerous research studies. The following table summarizes key findings from the literature, demonstrating the range of substrates, phosphonic acids, and resulting surface properties.
| Substrate | Phosphonic Acid Used | Key Findings & Resulting Properties | Characterization Methods |
| Titanium (Ti) | 1,12-diphosphonododecane | Formed strongly bonded monolayers with one phosphonate unit attached to the surface and the other available for further reaction. Surface loading was measured at 0.52 nmol/cm². princeton.edu | Infrared Spectroscopy, X-ray Spectroscopy, Water Contact Angle, Quartz Crystal Microbalance (QCM) princeton.edu |
| Aluminum/Silicon (Al/Si) | Octadecylphosphonic acid (ODP), Dodecylphosphonic acid (DP) | Confirmed the formation of well-ordered, hydrophobic SAMs. Water static contact angles were reported as 117° for ODP and 120° for DP. aip.org | X-ray Photoelectron Spectroscopy (XPS), Contact Angle Measurements, Atomic Force Microscopy (AFM) aip.org |
| Indium Tin Oxide (ITO), Zinc Oxide (ZnO) | Aromatic oligothiophene-based phosphonates | Achieved surface functionalization with bidentate and tridentate binding modes, modifying the work function of the conductive oxides. d-nb.info | Photoelectron Spectroscopy (XPS/UPS), X-ray Absorption Spectroscopy (XAS), Density Functional Theory (DFT) Calculations d-nb.info |
| Silicon Dioxide (SiO₂) | α,ω-bisphosphonic acids | Increased the adhesion of primary chondrocytes to the surface without altering bulk properties, demonstrating potential for biomedical applications. nih.gov | Not specified in abstract nih.gov |
Biogeochemical Cycling, Environmental Fate, and Ecotoxicological Research of Phosphonates
Environmental Persistence and Transport Mechanisms of Phosphonates
The defining characteristic of phosphonates, including monosodium phosphonate (B1237965), is the strength of the C-P bond, which makes them highly resistant to chemical hydrolysis, thermal decomposition, and photolysis. mdpi.commsu.ru This inherent stability leads to their persistence in the environment. Anthropogenic phosphonates, used in various industrial and agricultural applications, can accumulate in both soil and water systems. mdpi.com
The transport of phosphonates in the environment is largely governed by their strong tendency to adsorb to surfaces. ijset.in In aquatic environments, phosphonates adsorb strongly to sediments and suspended particles. heraproject.com This interaction is influenced by factors such as pH and the presence of divalent cations. acs.org At low concentrations, the primary interaction mechanism is sorption, while at higher concentrations, precipitation of phosphonate salts can occur. acs.org This strong adsorption to solid phases significantly reduces the concentration of phosphonates in the water column and limits their mobility. ijset.inheraproject.com Due to this, the remobilization of metals by phosphonates is generally considered to be low under typical environmental concentrations. ijset.in
In terrestrial systems, the strong adsorption of phosphonates to soil particles is also a key factor in their environmental fate. This interaction can limit their transport through the soil profile and their potential to leach into groundwater.
Microbial Biodegradation and Biotransformation of the C-P Bond
Despite the chemical stability of the C-P bond, various microorganisms have evolved the capacity to cleave this bond and utilize phosphonates as a source of essential nutrients. mdpi.commsu.ru This biodegradation is a critical process in the biogeochemical cycling of phosphorus. Prokaryotic microorganisms, in particular, play a significant role in the degradation of phosphonates. msu.runih.gov
Bacterial Metabolism of Phosphonates as Phosphorus Sources
In environments where inorganic phosphate (B84403) is limited, many bacteria can use phosphonates as an alternative source of phosphorus. mdpi.compnas.org To achieve this, bacteria have developed specialized uptake and catabolic systems. The transport of phosphonates into the bacterial cell is often facilitated by specific transport systems, such as the PhnCDE transporter, which is part of the well-studied phn operon in Escherichia coli. nih.govebi.ac.uk Once inside the cell, the C-P bond is cleaved, releasing phosphate that can be assimilated by the organism. mdpi.com Studies have shown that a significant percentage of bacterial isolates from various environments are capable of utilizing phosphonates like 2-aminoethylphosphonate as a sole phosphorus source. researchgate.net In P-limited soils, there is an enriched abundance of genes associated with phosphonate degradation, suggesting this is a key survival strategy for soil bacteria. asm.org
Utilization of Aminophosphonates as Nitrogen Sources
Certain bacteria are also capable of utilizing aminophosphonates as a source of nitrogen. researchgate.netwikipedia.org This is particularly relevant in nitrogen-limited environments. nih.gov For instance, some environmental bacterial isolates can use compounds like 3-aminopropylphosphonic acid and 4-aminobutylphosphonic acid as their sole nitrogen source. researchgate.net In some cases, the utilization of aminophosphonates for nitrogen occurs even in the presence of inorganic phosphate, indicating that the regulation of these metabolic pathways is not solely controlled by phosphorus starvation. researchgate.netnih.gov
Enzymatic Pathways of Phosphonate Catabolism
The microbial cleavage of the C-P bond is accomplished through several distinct enzymatic pathways. The three primary mechanisms are:
The C-P Lyase Pathway: This is a complex, multi-enzyme system that can cleave the C-P bond in a wide range of phosphonates. mdpi.comnih.gov It is particularly important for the degradation of non-activated C-P bonds. msu.ru The C-P lyase pathway has been implicated in the production of methane (B114726) in oceanic surface waters through the cleavage of methylphosphonate (B1257008). mdpi.comresearchgate.net
Hydrolytic Pathways: In some phosphonates, the presence of a nearby functional group, such as a carbonyl or carboxyl group, activates the C-P bond, making it susceptible to hydrolytic cleavage. mdpi.com For example, the degradation of 2-aminoethylphosphonate (AEP) can proceed via a hydrolytic route where AEP is first converted to phosphonoacetaldehyde (B103672) (PAA) by a transaminase (PhnW). The PAA is then hydrolyzed by phosphonoacetaldehyde hydrolase (PhnX) to yield acetaldehyde (B116499) and inorganic phosphate. mdpi.comacs.org
Oxidative Pathways: A third mechanism involves the oxidative cleavage of the C-P bond. In one such pathway for AEP degradation, an oxygenase forms an intermediate which is then cleaved by a dioxygenase to yield glycine (B1666218) and phosphate. acs.org
The specific pathway utilized depends on the particular phosphonate substrate and the microorganism.
Ecotoxicological Assessment in Aquatic and Terrestrial Ecosystems (non-human impact)
The ecotoxicological effects of phosphonates are a subject of ongoing research. In general, at the concentrations typically found in the environment due to household use, phosphonates are considered to have a low risk to aquatic and terrestrial organisms. heraproject.com However, at higher concentrations, effects can be observed.
In aquatic ecosystems, the toxicity of phosphonates can vary between species. For example, some chelating phosphonates can inhibit the growth of algae by complexing essential nutrients. heraproject.com Studies on certain phosphonates have shown that they can be toxic to fish and aquatic invertebrates at high concentrations. bund.de However, other studies on phosphate compounds have indicated no toxicity to fish, daphnia, and algae at nominal concentrations of 100 mg/L. nih.gov The strong adsorption of phosphonates to sediment means that sediment-dwelling organisms may have higher exposure. researchgate.net
Impact on Plant Life and Soil Microorganisms
The interaction of phosphonates with plant life is complex. Some phosphonate-based products are used as fungicides and can induce defense responses in plants. researchgate.net Conversely, some phosphonate herbicides can have adverse effects on non-target plants and soil microorganisms. nih.gov For example, glyphosate (B1671968), a widely used phosphonate herbicide, can inhibit the shikimate pathway in both plants and some soil bacteria, affecting the synthesis of aromatic amino acids. nih.gov The impact on soil microbial communities can be species-specific, with some studies showing a decline in the population or metabolic diversity of certain bacteria following exposure to phosphonate herbicides. nih.govacs.org However, some research suggests that low doses of certain phosphites (a related compound) may promote root growth in some plant species. vlsci.com
Interactive Data Table: Ecotoxicity of Selected Phosphorus Compounds
Below is a summary of ecotoxicity data for some phosphorus-containing compounds. Note that specific data for monosodium phosphonate is limited, and the table includes data for other phosphonates and phosphates to provide context.
| Compound/Group | Organism | Endpoint | Value (mg/L) | Source |
| DTPMP | Selenastrum capricornutum (Algae) | 96h EC50 | 0.45 | heraproject.com |
| ATMP | Selenastrum capricornutum (Algae) | 96h EC50 | 12 | heraproject.com |
| Phosphonates | Fish and aquatic invertebrates | - | Toxic | bund.de |
| Tricalcium phosphate | Oryzias latipes (Fish) | 96h LC50 | >100 | nih.gov |
| Calcium hydrogenorthophosphate | Oryzias latipes (Fish) | 96h LC50 | >100 | nih.gov |
| Tricalcium phosphate | Daphnia magna (Crustacean) | 48h EC50 | >100 | nih.gov |
| Calcium hydrogenorthophosphate | Daphnia magna (Crustacean) | 48h EC50 | >100 | nih.gov |
| Tricalcium phosphate | Pseudokirchneriella subcapitata (Algae) | 72h EC50 | >100 | nih.gov |
| Calcium hydrogenorthophosphate | Pseudokirchneriella subcapitata (Algae) | 72h EC50 | >100 | nih.gov |
Environmental Regulations and Management Strategies for Phosphonates
The widespread use of phosphonates in industrial and domestic applications has led to their presence in various environmental compartments. Due to their persistence and potential environmental effects, a framework of regulations and management strategies has been established to monitor and control their discharge. It is important to note that while the subject is this compound, most environmental regulations and research data are available for the broader class of phosphonates rather than for this specific salt.
Environmental Regulatory Framework
In the European Union , the use of phosphonates is governed by several key regulations. The most significant is the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation, which requires manufacturers and importers to register substances and provide data on their properties and potential impacts. phosphonates.org The EU Detergents Regulation (EC) No 648/2004 (and its amendments) restricts the amount of phosphorus in consumer laundry and dishwasher detergents to mitigate eutrophication risks. phosphonates.org For instance, the phosphorus limit in consumer laundry detergents is set at 0.5 grams per standard wash. phosphonates.org While these limits were primarily aimed at replacing high-level phosphate builders, they are high enough to allow for the effective use of phosphonates in modern detergent formulations. phosphonates.org Furthermore, the EU Ecolabel criteria for detergents are periodically revised, with discussions around the biodegradability and eutrophication potential of phosphonates. phosphonates.org
In the United States , the Environmental Protection Agency (EPA) oversees the environmental release of chemicals. tzgroupusa.com The discharge of phosphonates into water bodies is monitored under the Clean Water Act (CWA) . tzgroupusa.com For drinking water, the EPA, under the Safe Drinking Water Act (SDWA) , sets standards for contaminants. While specific limits for phosphonates are not commonplace, the National Sanitation Foundation (NSF) International has assumed responsibility for the certification process for chemicals used in potable water treatment, including some phosphate and phosphonate compounds under ANSI/NSF Standard 60. battlecreekmi.govphosphatesfacts.org
The table below summarizes the key regulatory frameworks governing phosphonates.
| Region/Authority | Regulation/Act | Key Provisions |
| European Union | REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) | Requires registration and safety assessment of all chemical substances. phosphonates.org |
| EU Detergents Regulation | Limits total phosphorus content in consumer detergents. phosphonates.org | |
| EU Ecolabel | Sets environmental criteria for products, including biodegradability standards for ingredients. phosphonates.org | |
| United States | EPA - Clean Water Act (CWA) | Regulates the discharge of pollutants into U.S. waters. tzgroupusa.com |
| EPA - Safe Drinking Water Act (SDWA) | Establishes standards for drinking water quality. phosphatesfacts.org | |
| NSF/ANSI/CAN 60 | Provides health effects certification for drinking water treatment chemicals. battlecreekmi.gov | |
| Canada | Canadian Environmental Protection Act, 1999 (CEPA) | Assesses the environmental and human health risks of substances. canada.ca |
Environmental Management and Treatment Strategies
Given their chemical stability and poor biodegradability, the management of phosphonates focuses heavily on their removal from wastewater before discharge into the environment. semanticscholar.orgwasserdreinull.de Conventional biological wastewater treatment plants are often inefficient at removing phosphonates. semanticscholar.org Consequently, various physical and chemical treatment technologies have been researched and implemented.
Advanced Oxidation Processes (AOPs): Methods such as UV/Fenton, Photo-Fenton, and UV/Fe(II) have been investigated for phosphonate degradation. researchgate.net The Photo-Fenton process, for example, has shown effectiveness in breaking down phosphonates, with degradation rates depending on the specific compound and pH. researchgate.net These processes typically generate highly reactive hydroxyl radicals that can cleave the stable carbon-phosphorus (C-P) bond. researchgate.net
Adsorption: This is considered a promising and cost-effective technology for phosphonate removal. semanticscholar.orgtandfonline.com Various adsorbent materials have been developed, including novel magnetic microparticles coated with materials like ZnFeZr-oxyhydroxide. nih.govresearchgate.net These materials can achieve high removal efficiency and can often be regenerated and reused, making the process more sustainable. nih.govresearchgate.net Research has shown that these adsorbents can effectively remove various phosphonates, such as NTMP and DTPMP, from industrial wastewater. nih.govresearchgate.net
Flocculation and Precipitation: Chemical precipitation, often used for phosphate removal, can also remove phosphonates with relatively high efficiency (>80%) in wastewater treatment plants. semanticscholar.org However, this method can be costly due to the high amounts of metal salts (e.g., iron or aluminum salts) required, and controlling the optimal dosage can be challenging. semanticscholar.org
The following table presents a summary of research findings on the efficiency of different phosphonate removal technologies.
| Technology | Phosphonate Type | Matrix | Removal Efficiency / Loading Capacity | Key Findings |
| Adsorption (ZnFeZr-oxyhydroxide) | NTMP | Synthetic Wastewater | ~20 mg P/g loading capacity | Adsorption is endothermic and highly efficient at pH < 7. nih.govresearchgate.net |
| DTPMP | Membrane Concentrate | Complete removal observed over 30 cycles | Particles can be regenerated and reused effectively. nih.govresearchgate.net | |
| Photo-Fenton | Various | Pure Water Matrix | Up to 80% transformation to orthophosphate | Degradability is higher for phosphonates with fewer phosphonate groups. researchgate.net |
| UV/Fe(II) | Various | Pure Water Matrix | Degradability is highly pH-dependent. | Recommended for concentrates with low organic content. researchgate.net |
| Flocculation | Polyphosphonates | Industrial Wastewater | Almost total removal of total phosphorus | Efficiency depends on the process sequence (e.g., sludge separation before neutralization). researchgate.net |
Analytical Chemistry and Characterization Techniques for Monosodium Phosphonates
Spectroscopic Methods for Structural Elucidation and Quantification
Spectroscopy is a cornerstone in the structural analysis of phosphonate (B1237965) compounds, providing detailed information about molecular structure, functional groups, and atomic connectivity. numberanalytics.comscribd.com Each method offers unique insights, and they are often used in combination to build a complete molecular picture. numberanalytics.com
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful and widely used technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. nih.gov For monosodium phosphonates, IR spectroscopy is instrumental in confirming the presence of the core phosphonate group through its characteristic vibrations.
Key IR absorption bands for phosphonates include:
P=O Stretch: The phosphoryl group exhibits a strong absorption band, typically in the region of 1250-1100 cm⁻¹. The exact position can be influenced by hydrogen bonding and the electronic environment.
P-O Stretch: The single bond between phosphorus and oxygen gives rise to absorptions in the 1100-950 cm⁻¹ range.
O-H Stretch: In the corresponding phosphonic acid, a broad and strong O-H stretching band is observable between 3000 and 2500 cm⁻¹. Upon formation of the monosodium salt, this band's intensity is expected to decrease or disappear, confirming deprotonation.
Sample preparation for Fourier Transform Infrared (FTIR) spectroscopy typically involves grinding the dry phosphonate salt with potassium bromide (KBr) powder and compressing the mixture into a thin disc. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the complete structural elucidation of organic compounds in solution. numberanalytics.com For phosphonates, multi-nuclear NMR experiments, including ³¹P, ¹H, and ¹³C NMR, are employed.
³¹P NMR Spectroscopy: This is a particularly diagnostic technique for phosphorus-containing compounds. The ³¹P nucleus is 100% naturally abundant and has a spin of ½, making it highly suitable for NMR.
Chemical Shifts (δ): The chemical shift of the phosphorus nucleus is highly sensitive to its local electronic environment. Different phosphonate salts and derivatives can be easily distinguished by their unique ³¹P NMR signals. mdpi.com For example, diastereomers of a phosphonate analogue have been observed with distinct peaks at 21 ppm and 25 ppm. scispace.com The ³¹P NMR spectrum of tetrahydrofuranyl-2,2-bisphosphonate disodium (B8443419) salt shows a triplet at 21.9 ppm. nih.gov
Coupling Constants (J): Spin-spin coupling between the ³¹P nucleus and adjacent ¹H or ¹³C nuclei provides valuable information about molecular connectivity. For instance, the coupling between phosphorus and protons on an adjacent carbon (³JHP) is often observed. A ³JHP coupling constant of 16.0 Hz has been reported for a bisphosphonate. nih.gov
¹H and ¹³C NMR Spectroscopy: These techniques provide information about the carbon-hydrogen framework of the molecule. The spectra are often complicated by coupling to the phosphorus nucleus.
¹³C NMR: The carbon atom directly bonded to the phosphorus atom exhibits a large one-bond coupling constant (¹JCP). A ¹JCP value of 144.0 Hz has been observed in the ¹³C spectrum of a bisphosphonate salt, appearing as a triplet due to coupling with the two phosphorus atoms. nih.gov
| Compound Type | Nucleus | Parameter | Observed Value | Reference |
|---|---|---|---|---|
| Phosphonate Analogue (Diastereomer A) | ³¹P | Chemical Shift (δ) | 21 ppm | scispace.com |
| Phosphonate Analogue (Diastereomer B) | ³¹P | Chemical Shift (δ) | 25 ppm | scispace.com |
| Tetrahydrofuranyl-2,2-bisphosphonate Disodium Salt | ³¹P | Chemical Shift (δ) | 21.9 ppm | nih.gov |
| Tetrahydrofuranyl-2,2-bisphosphonate Disodium Salt | ¹³C | Coupling Constant (¹JCP) | 144.0 Hz | nih.gov |
| Tetrahydrofuranyl-2,2-bisphosphonate Disodium Salt | ¹H | Coupling Constant (³JHP) | 16.0 Hz | nih.gov |
Mass Spectrometry (MS)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. numberanalytics.com For monosodium phosphonates, electrospray ionization (ESI) is a commonly used soft ionization technique that allows the analysis of polar, non-volatile molecules.
In positive-ion mode ESI-MS, phosphonates can be detected as several species. A study on monophosphorylated lipid A, which contains a single phosphate (B84403) group analogous to a phosphonate, demonstrated the formation of multiple adducts in the ESI source acs.org:
Protonated Molecule [M+H]⁺: Formed by the addition of a proton.
Monosodium Adduct [M+Na]⁺: This is often the dominant ion observed for sodium salts or when sodium ions are present in the solvent.
Disodium Adduct [M-H+2Na]⁺: Formed by the loss of an acidic proton and the addition of two sodium ions.
Tandem mass spectrometry (MS/MS), which involves the fragmentation of a selected precursor ion, can be used to gain further structural information. The fragmentation patterns of the different adducts can help to identify the core structure and the location of functional groups. acs.org
Chromatographic Separation and Detection Methodologies
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For the analysis of monosodium phosphonates, liquid chromatography is the predominant method due to the ionic and non-volatile nature of these compounds.
Gas Chromatography (GC)
Gas Chromatography (GC) is a powerful separation technique for volatile and thermally stable compounds. However, its application to the direct analysis of monosodium phosphonate is severely limited. Salts are inherently non-volatile and would not elute from a GC column under normal conditions. Furthermore, phosphonic acids themselves tend to be thermally labile and may decompose at the high temperatures required for GC analysis.
X-ray Diffraction (XRD) and Crystallographic Analysis
X-ray Diffraction (XRD) is a primary technique for investigating the crystalline structure of materials. It provides detailed information about the atomic arrangement, identifying crystalline phases, and determining lattice parameters. For monosodium phosphate (NaH2PO4), the anhydrous form is known to crystallize in the tetragonal system. esrf.fr The space group has been identified as I-42d. esrf.fr The analysis of its diffraction pattern allows for precise characterization of its crystal structure.
In applied materials science, XRD is used to observe the effects of monosodium phosphate as a modifying agent. For example, in the modification of potato starch, XRD analysis confirmed that the native starch exhibited a characteristic type B diffraction pattern with distinct peaks at 2θ angles of 5.6°, 17°, 22°, and 24°. researchgate.net This pattern remained largely unchanged after crosslinking with monosodium phosphate, indicating that the modification did not alter the fundamental crystal structure type of the starch. researchgate.net In studies involving the stabilization of contaminated soils, the use of phosphate-based binders, including monosodium phosphate, resulted in XRD spectra with well-defined peaks, suggesting the formation of new, distinct mineral phases composed predominantly of phosphates. mdpi.com
Table 1: Crystallographic Data for Anhydrous Monosodium Phosphate
| Parameter | Value |
|---|---|
| Crystal System | Tetragonal |
| Space Group | I-42d |
| Acquisition Mode | Transmission |
| Max of "white-line" | 2152.978 eV |
Data sourced from an unpublished analysis of a Sigma-Aldrich sample. esrf.fr
Electron Microscopy for Elemental Composition and Morphology
Electron microscopy techniques, including Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are indispensable for visualizing the surface morphology and internal microstructure of materials. scas.co.jp When coupled with Energy-Dispersive X-ray Spectroscopy (EDX), these methods also provide detailed elemental analysis.
While direct morphological studies of pure this compound crystals are not extensively detailed, the compound is frequently used in the synthesis of other materials, where its influence on morphology is studied. For instance, monosodium dihydrogen phosphate is used in the preparation of phosphate buffers for fixing biological samples for TEM studies. institutcochin.fr In the synthesis of copper-based oxide nanoparticles, SEM and TEM were used to investigate the microstructure of the resulting materials. scispace.com The SEM micrographs revealed that the nanoparticles were roughly agglomerated with homogeneous morphologies. scispace.com TEM analysis further detailed the shape and size, showing rod-like morphologies for Cu₂O nanoparticles and uniform bead-like structures for CuO nanoparticles. scispace.com
Elemental composition is confirmed using EDX, which can identify the constituent elements in a sample. In the analysis of the copper-based nanoparticles, EDX spectra confirmed the presence of the expected elements without impurities. scispace.com Similarly, in the study of biomimetic calcium phosphate nanofibers synthesized using monosodium phosphate, EDX spectroscopy was employed alongside other techniques to determine the chemical composition of the fibers. d-nb.info This analysis detected sodium and chlorine, which were present in the original mineralization medium from the precursor salts (NaH₂PO₄ and CaCl₂), suggesting the possible formation of sodium-substituted calcium phosphates or the deposition of NaCl nanocrystals. d-nb.info
Table 2: Example of Elemental Analysis by EDX for Synthesized Copper(I) Oxide (Cu₂O) Nanoparticles
| Element | Atomic % |
|---|---|
| O | 49.65 |
| Cu | 50.35 |
This table illustrates the elemental composition determined for nanoparticles synthesized in a process involving monosodium dihydrogen phosphate. Data sourced from a study on copper-based metal oxides. scispace.com
Electrochemical and Biosensor-Based Detection Approaches
The detection of phosphonates in various matrices is critical for environmental monitoring and industrial quality control. Both electrochemical sensors and biosensors offer promising avenues for sensitive and specific detection.
Electrochemical Detection Electrochemical methods are being developed for the indirect determination of phosphonates. One approach involves the conversion of phosphonate (PO₃) species to phosphate (PO₄) through UV exposure in the presence of an oxidant. researchgate.net The resulting phosphate then reacts with ammonium (B1175870) molybdate (B1676688) to form an electroactive phosphomolybdate complex, which can be detected electrochemically using miniaturized gold electrodes. researchgate.net This method has demonstrated high accuracy, ranging from 81.5 ± 8.3% to 100.3 ± 15.5%, when tested on nine different commercial scale inhibitor samples. researchgate.net Another sensor design for detecting nucleic acids utilizes a self-assembled phosphonate monolayer on an indium tin oxide (ITO) electrode to bind oligonucleotide probes for subsequent electrochemical detection. nih.gov
Biosensor-Based Detection Biosensors leverage biological recognition elements for high specificity and sensitivity. A notable development is a hybrid nanosensor for phosphonates that functionally couples a phosphonate binding protein (PhnD) to a solid-state nanopore. acs.orgresearchgate.net The binding of phosphonates like 2-aminoethylphosphonate (2AEP) or ethylphosphonate (EP) to the PhnD protein induces a conformational change, leading to a measurable, concentration-dependent change in the nanopore's electrical current. acs.orgresearchgate.net This system exhibits high affinity, with binding constants in the nanomolar range, and a detection limit for EP and 2AEP that is 100 to 1000 times lower than classical analytical methods. acs.org
Whole-cell biosensors represent another advanced approach. Researchers have engineered a biosensor from the bacterium Agrobacterium tumefaciens CHLDO, which naturally degrades the phosphonate herbicide glyphosate (B1671968). biorxiv.orgresearchgate.net By using the phnG promoter, which responds to glyphosate, a transcriptional cascade was optimized to create a sensor capable of detecting glyphosate in soil and water samples within a concentration range of 0.25–50 μM. biorxiv.orgresearchgate.net
Table 3: Performance of Different Phosphonate Detection Systems
| Sensor Type | Analyte(s) | Detection Principle | Detection Range / Affinity | Reference |
|---|---|---|---|---|
| Electrochemical Sensor | Phosphonate scale inhibitors | UV oxidation to phosphate, formation of phosphomolybdate complex, electrochemical detection. | Accuracy: 81.5% - 100.3% | researchgate.net |
| Protein-Based Biosensor | 2-aminoethylphosphonate (2AEP), Ethylphosphonate (EP) | Ligand binding to PhnD protein in a nanopore causes a change in ion current. | K_d: 27 nM (2AEP), 373 nM (EP) | acs.orgresearchgate.net |
| Whole-Cell Biosensor | Glyphosate (GP) | GP-dependent gene expression in engineered A. tumefaciens. | 0.25 - 50 µM | biorxiv.orgresearchgate.net |
Theoretical and Computational Chemistry Studies of Monosodium Phosphonates
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of phosphonate (B1237965) species. These calculations provide detailed information about molecular orbitals, charge distributions, and other electronic properties that govern chemical behavior.
Studies using DFT methods such as B3LYP have been employed to investigate the electronic properties of phosphonic acids and related compounds. worldscientific.comarabjchem.org For instance, calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.
The electronic structure of phosphonates is also key to understanding their interaction with other molecules and surfaces. For example, DFT calculations have been used to study the adsorption of various organic phosphonic acids on platinum surfaces to understand their effect on reaction kinetics, which is relevant in catalysis and fuel cell technology. researchgate.net Furthermore, the electronic properties of phosphonate-based ligands and their radical anions have been explored, revealing how the unpaired electron is delocalized across the molecule, which influences its stability and subsequent reactions. unige.ch
A conceptual DFT study on phosphonate dimers explored chemical descriptors like chemical potential, hardness, and electrophilicity along their dissociation pathways, providing insights into their stability and interaction dynamics. acs.orgacs.org Calculations on molybdate-phosphonic acid complexes have also been performed to determine their geometry and stability in the gas phase, with the B3LYP functional providing reliable results for their ground state properties. worldscientific.com
Interactive Table: Calculated Electronic Properties of Phosphonate-Related Molecules
Note: The values in this table are illustrative and compiled from various computational studies on phosphonate-containing molecules. arabjchem.orgresearchgate.net Exact values depend on the specific level of theory and basis set used.
Molecular Dynamics Simulations of Phosphonate Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. This approach provides a dynamic picture of how phosphonates interact with their environment, such as solvent molecules, ions, or surfaces.
MD simulations have been crucial in understanding the hydration of phosphonate-containing molecules. For instance, simulations of gadolinium(III) chelates with polyaminophosphonate ligands in aqueous solution have detailed the structure and dynamics of the surrounding water molecules. epfl.ch These studies show that water molecules form hydrogen bonds with the phosphonate groups, with residence times indicating the strength and nature of these interactions. epfl.ch Similarly, simulations have explored the distribution and mobility of water and dimethyl methylphosphonate (B1257008) (a phosphonate derivative) within polymer membranes, revealing how they compete for solvation of charged groups and move through the polymer matrix. nih.gov
The interaction of phosphonates with mineral surfaces is another area where MD simulations have provided significant insights. Ab initio MD simulations have been used to analyze the interaction of organic phosphates with goethite, an iron mineral, in the presence of water. chemrxiv.org These simulations show the formation of stable monodentate and bidentate complexes on the mineral surface and highlight the importance of water in mediating these interactions through proton transfer and hydrogen bonding. chemrxiv.org First-principles MD simulations have also been used to investigate the influence of 1-hydroxy ethylidene-1,1-diphosphonic acid (HEDP) on calcite surfaces, showing that the phosphonate can alter the structure and dynamics of the calcium hydration shell, thereby affecting dissolution rates. ugr.es
These simulations are essential for fields ranging from materials science, where phosphonates are used as corrosion inhibitors and scale inhibitors, to biology, where understanding protein-ligand interactions is key. chemrxiv.orgugr.es
Modeling of Reaction Mechanisms and Transition States
Computational chemistry is an indispensable tool for mapping out the intricate pathways of chemical reactions involving phosphonates. By calculating the potential energy surface of a reaction, researchers can identify reactants, products, intermediates, and, crucially, the transition states that connect them. The energy of the transition state determines the activation energy and thus the rate of the reaction.
The hydrolysis of phosphate (B84403) and phosphonate esters is a fundamentally important reaction in biology and chemistry, and it has been extensively studied using computational methods. rsc.orgrutgers.edu For example, electronic structure calculations have been used to probe the mechanisms of phosphoryl transfer reactions, which are vital in many biological processes. whiterose.ac.uk These studies compare different potential pathways, such as associative, dissociative, or concerted mechanisms, and can clarify long-standing debates about the nature of the transition states involved. rsc.orgwhiterose.ac.uk
Computational modeling has been applied to the hydrolysis of phosphonoacetate, a C-P bond cleavage reaction catalyzed by the enzyme PhnA. agarwallab.com By determining the crystal structures of the enzyme with various mimics, including a vanadate (B1173111) transition state analog, researchers can model the interactions that stabilize the transition state and facilitate the reaction. agarwallab.com Similarly, DFT studies have been used to investigate the mechanism of copper-catalyzed synthesis of vinyl phosphonates, proposing a plausible reaction pathway involving an alkynyl copper complex. sciforum.net
The study of reaction mechanisms often involves calculating the structures and energies of transition states. For the hydrolysis of phosphate diesters, calculations have identified pentacovalent phosphorane-like transition states and have shown that solvent effects are critical for reproducing experimentally observed reactivity trends. rutgers.edu
Interactive Table: Calculated Activation Energies for Phosphonate-Related Reactions
Conformational Analysis and Molecular Recognition Studies
The three-dimensional shape, or conformation, of a molecule is critical to its function, especially in biological systems where molecular recognition is based on a precise fit between a ligand and its receptor. Computational methods are widely used to explore the conformational landscape of phosphonates and to study how they are recognized by other molecules, particularly proteins.
Conformational analysis of phosphonate-containing molecules has been performed using a combination of experimental techniques, like matrix isolation infrared spectroscopy, and computational methods. researchgate.net For molecules like dibutyl phosphonate, DFT calculations can predict the relative energies and populations of different conformers, which can then be validated experimentally. researchgate.net Such studies have revealed the conformational preferences of various phosphonates, noting differences compared to analogous phosphate esters. researchgate.net Similar computational approaches have been used to determine the predominant conformations of complex steroid-fused dioxaphosphorinanes, showing how the rigid steroid framework influences the geometry of the phosphonate-containing ring. nih.gov
Molecular recognition is a key aspect of the biological activity of many phosphonates. Computational modeling plays a significant role in studying these interactions. For example, docking studies and MD simulations are used to understand how phosphonate ligands bind to receptors like the sphingosine (B13886) 1-phosphate (S1P) receptors. nih.gov These models can rationalize binding affinities and selectivities, identifying key interactions such as hydrogen bonds or cation-π interactions that are crucial for recognition. nih.gov
The introduction of a phosphonate group, which mimics the phosphate group in many biological substrates, is a common strategy in drug design. nih.gov Computational studies are essential for understanding how this modification affects protein structure and interactions. nih.gov For instance, MD simulations can reveal how the phosphorylation (or phosphonate binding) alters the conformational ensemble of a protein or peptide, leading to changes in its function. nih.gov The binding of phosphonates to proteins can be highly specific, often involving chelation with metal ions in the active site, a process that can be modeled to understand the recognition mechanism at a molecular level. mdpi.comrsc.org
Emerging Research Directions and Future Perspectives for Monosodium Phosphonates
Development of Novel and Sustainable Synthetic Routes
The drive towards green chemistry has significantly influenced the synthesis of phosphonates, with a focus on minimizing hazardous substances, reducing energy consumption, and utilizing renewable resources. sciencedaily.com Researchers are actively exploring methods that are more environmentally benign than traditional approaches like the Michaelis-Arbuzov and Michaelis-Becker reactions, which often require harsh conditions. frontiersin.org
Modern sustainable methods for phosphonate (B1237965) synthesis include ultrasound-assisted, microwave-promoted, solvent-free, and water-based strategies. rsc.org These techniques often lead to high yields in shorter reaction times and simplify product purification. rsc.orgacs.org For instance, ultrasound irradiation has been successfully used for the catalyst-free synthesis of α-aminophosphonates, achieving yields of 89–95% in under an hour. rsc.org Similarly, microwave-assisted synthesis has proven effective for producing haloalkylphosphonates and aryl phosphonates, offering a greener alternative to conventional heating. rsc.orgmdpi.com
Solvent-free, or neat, reaction conditions are particularly attractive as they eliminate the need for potentially toxic organic solvents. thieme-connect.com The synthesis of β-trifluoromethyl-substituted phosphonates and α-hydroxy phosphonates has been achieved efficiently under solvent-free conditions, sometimes facilitated by eco-friendly catalysts like cellulose-SO3H or potassium phosphate (B84403). rsc.orgarabjchem.orgacademie-sciences.fr The use of benign solvents like polyethylene (B3416737) glycol (PEG) also represents a sustainable approach, as demonstrated in the synthesis of benzyl (B1604629) phosphonates. frontiersin.org
| Synthesis Method | Catalyst/Conditions | Substrates | Product Type | Yield (%) | Reference |
| Ultrasound-Assisted | Catalyst-free, Water/Ethyl Lactate | Aromatic aldehydes, Anilines | α-Aminophosphonates | 95 | rsc.org |
| Ultrasound-Assisted | DMSO, Ambient Temperature | Benzyl halides, Aryl amines, Trimethyl phosphite (B83602) | α-Aminophosphonates | 78-93 | rsc.org |
| Microwave-Assisted | Pd(OAc)2, "P-ligand-free" | Aryl halides, H-phosphonates | Aryl Phosphonates | High | mdpi.com |
| Microwave-Assisted | None | Halopyrimidines, Trialkyl phosphite | Pyrimidinylphosphonic acids | 72-93 | nih.gov |
| Solvent-Free | Potassium Phosphate | Benzaldehyde, Diethyl phosphite | α-Hydroxy phosphonate | High | academie-sciences.fr |
| Solvent-Free | Cellulose-SO3H | Aldehyde, Amine, Dialkylphosphite | α-Aminophosphonates | Good | arabjchem.org |
| Benign Solvent (PEG-400) | KI/K2CO3 | Benzyl halides, Dialkyl phosphite | Benzyl Phosphonates | Excellent | frontiersin.org |
Exploration of Advanced Catalytic Roles
Phosphonates, particularly in the form of metal phosphonates, are gaining significant attention for their catalytic prowess. mdpi.commdpi.com Zirconium phosphonates (ZrPs), for example, are recognized as robust solid acid catalysts with tunable Brønsted and Lewis acid sites, high thermal and chemical stability, and excellent water tolerance. mdpi.commdpi.com These properties make them highly suitable for a range of acid-catalyzed reactions, including biomass conversion, where they can facilitate the dehydration of sugars like fructose (B13574) to produce 5-hydroxymethylfurfural (B1680220) (5-HMF), a key platform chemical. mdpi.com
The catalytic activity of these materials can be finely tuned by modifying the organic group (R) in the phosphonate structure, which influences properties like surface area, hydrophobicity, and the accessibility of active sites. mdpi.com For instance, mesoporous zirconium phosphates with high surface areas have demonstrated excellent catalytic activity in the conversion of fructose to 5-HMF. mdpi.com
Beyond solid-acid catalysis, monosodium salts of phosphonic acids have been employed as organocatalysts, for example, in Michael additions. beilstein-journals.orgd-nb.info Metal phosphonates also serve as effective supports for immobilizing various catalytically active species, including metal ions, organometallic complexes, and metal nanoparticles. mdpi.comresearchgate.net This dual functionality not only enhances the dispersion and stability of the catalyst but also simplifies its recovery and reuse, aligning with the principles of sustainable chemistry. mdpi.comresearchgate.net The applications extend to C-C coupling reactions, hydrogenations, and oxidations. mdpi.comresearchgate.net
| Catalyst System | Reaction Type | Substrate(s) | Product(s) | Key Findings | Reference |
| Zirconium Phosphonate (ZrP) | Biomass Conversion (Dehydration) | Fructose, Glucose, Sucrose | 5-Hydroxymethylfurfural (5-HMF) | High yields (up to 80% from fructose) due to tunable acidity and high stability. | mdpi.com |
| Monosodium salt of phosphonic acid | Organocatalysis (Michael Addition) | Michael donors and acceptors | Michael adducts | Demonstrates the potential of simple phosphonate salts as catalysts. | beilstein-journals.orgd-nb.info |
| Palladium on Mesoporous Titanium Phosphonate | Suzuki Coupling | Aryl halides, Boronic acids | Biaryls | High catalytic activity and reusability of the catalyst. | rsc.org |
| Cobalt Phosphonate (CoPIm) | Electrocatalysis (Oxygen Evolution Reaction) | Water | Oxygen | High surface area and formation of active CoOOH species lead to superior performance. | researchgate.net |
| Aluminum Phosphonate | Carbohydrate Conversion | Carbohydrates | 5-Hydroxymethylfurfural (5-HMF) | Organic functionality in the framework enhances catalytic applications. | mdpi.com |
Innovations in Environmental Remediation Technologies
The unique properties of phosphonates are being harnessed to address pressing environmental challenges, particularly in water treatment. wasserdreinull.de Phosphonate-based materials are emerging as effective agents for the removal of contaminants from wastewater. sbsph.com Their ability to complex with metal ions makes them suitable for sequestering heavy metals, while their structural versatility allows for the design of adsorbents for organic pollutants like dyes. wasserdreinull.dekaust.edu.sa
Hierarchically porous materials, such as titanium tetraphosphonates, have shown high efficiency in adsorbing heavy metal ions like Pb2+, Cu2+, and Cd2+. kaust.edu.sa The incorporation of phosphonate groups into materials like polycarbonates can create polymers with a high affinity for metallic ions, useful for water purification. mdpi.com
Recent research has also explored the use of advanced oxidation processes for the degradation of persistent phosphonates in wastewater. A novel one-step CaO2/UV method has been shown to effectively convert and coprecipitate phosphonates without the need for complete mineralization, offering a more efficient treatment route. acs.org Furthermore, phosphonate-based materials are being developed for the removal of dyes and as a means to recover phosphorus, a critical and finite resource. sciencedaily.comwatertechusa.com The high removal efficiency of phosphonates (80-97%) during conventional sewage treatment, primarily through adsorption onto sludge, also underscores their environmental behavior. phosphonates.org
| Remediation Technology | Material | Target Pollutant(s) | Mechanism | Key Findings | Reference |
| Adsorption | Hierarchically porous titanium tetraphosphonates | Heavy metal ions (Pb2+, Cu2+, Cd2+) | Complexation/Adsorption | High adsorption efficiency and good regeneration ability. | kaust.edu.sa |
| Adsorption | Phosphonate-functionalized polymers | Metallic ions | Chelation | High affinity for metal ions enhances water purification capabilities. | mdpi.com |
| Advanced Oxidation Process | CaO2/UV System | Phosphonates (e.g., NTMP) | Partial Oxidation, Complexation, Coprecipitation | Achieves complete total phosphorus reduction in a single step. | acs.org |
| Adsorption | Phosphonate-based materials | Dyes | Adsorption | Potential for removing organic pollutants from wastewater. | kaust.edu.sa |
| Wastewater Treatment | Conventional Activated Sludge | Phosphonates | Adsorption onto sludge | High removal rates (80-97%) from wastewater. | phosphonates.org |
Interdisciplinary Research at the Interface of Chemistry and Materials Science
The intersection of phosphonate chemistry and materials science is a fertile ground for innovation, leading to the development of novel functional materials with tailored properties. acs.org Metal phosphonates, which are inorganic-organic hybrid materials, can be synthesized with diverse structures, from dense layers to highly porous frameworks, by controlling the interaction between metal precursors and phosphonic acids. kaust.edu.sauantwerpen.be
These materials, sometimes considered a class of metal-organic frameworks (MOFs), offer exceptional stability and functionality that can be tuned by selecting different metal ions and organic phosphonate linkers. mdpi.comkaust.edu.sa The resulting porous metal phosphonates are promising for applications in gas adsorption, separation, heterogeneous catalysis, and as components in thin-film devices. uantwerpen.be For instance, the functionalization of materials like tetraphenylsilane (B94826) with phosphonate groups has led to the creation of wide band-gap polymers for use in electronic devices. sciengine.com
The ability to introduce phosphonate groups into biodegradable polymers like polycarbonates opens up possibilities for creating advanced biomaterials. mdpi.com This can be achieved through methods like ring-opening polymerization of phosphonate-containing monomers or via post-polymerization modification. mdpi.com Furthermore, phosphonate groups serve as excellent anchors for immobilizing molecules onto the surfaces of metal oxides, such as titanium dioxide (TiO2) and iron oxides (Fe3O4), which is crucial for developing dye-sensitized solar cells, catalysts, and contrast agents for medical imaging. d-nb.info This interdisciplinary approach allows for the rational design of sophisticated, multifunctional materials from the molecular level up. kaust.edu.sa
| Material Type | Synthetic Approach | Key Properties | Potential Applications | Reference |
| Porous Metal Phosphonates | Solvothermal/Hydrothermal synthesis | High surface area, Tunable porosity, High stability | Catalysis, Gas adsorption, Separation, Ion-exchange | mdpi.comkaust.edu.sauantwerpen.be |
| Phosphonate-Functionalized Polymers | Ring-Opening Polymerization, Post-modification | Biodegradability, Flame retardancy, Metal chelation | Biomaterials, Flame retardants, Water purification | mdpi.com |
| Phosphonate-Functionalized Tetraphenylsilane | Suzuki Coupling | Wide band-gap, Thermal stability | Host materials for electronic devices (e.g., OLEDs) | sciengine.com |
| Phosphonate-Coated Nanoparticles | Surface functionalization | Anchoring to metal oxides | Dye-sensitized solar cells, Catalysis, Medical imaging | d-nb.info |
| Hybrid Aluminum Phosphonate | Co-condensation | Organic functionality in framework, Porosity | Catalysis, Ion-exchange, Sensing | mdpi.com |
Q & A
Basic Research Questions
Q. What are the optimal methods for synthesizing and characterizing monosodium phosphonate in laboratory settings?
- Methodological Answer : this compound synthesis typically involves neutralizing phosphonic acid with sodium hydroxide under controlled pH conditions. Characterization requires techniques like Fourier-transform infrared spectroscopy (FTIR) to confirm the P=O and P–OH bonds, and titration assays (e.g., using 1,2,4-aminonaphtholsulfonic acid) to quantify phosphate content . Stability studies should follow protocols for hygroscopic compounds, including storage in inert, airtight containers at controlled temperatures to maintain integrity over 24 months .
Q. How can researchers ensure reproducibility in phosphonate-based assays for environmental or biochemical studies?
- Methodological Answer : Standardize protocols using validated reference materials, such as monobasic potassium phosphate for calibration curves. Include controls for pH variability and matrix effects (e.g., organic matter in soil samples). For enzymatic assays, pre-treat samples with metaphosphoric acid to inhibit phosphatase activity, ensuring accurate quantification of phosphonate degradation products .
Q. What experimental designs are effective for studying phosphonate uptake in plant or microbial systems?
- Methodological Answer : Use radiolabeled phosphonate tracers (e.g., ³²P-labeled compounds) in hydroponic or soil systems to track uptake kinetics. For microbial studies, employ chemostat cultures with phosphonate as the sole phosphorus source, monitoring growth rates and gene expression (e.g., phn operon activation) . In planta experiments may involve trunk injection or foliar application, with randomized block designs to account for environmental variability .
Advanced Research Questions
Q. How can computational methods like molecular dynamics (MD) or density functional theory (DFT) enhance understanding of phosphonate-protein interactions?
- Methodological Answer : Apply thermodynamic perturbation methods in MD simulations to calculate binding free energy differences between phosphonate inhibitors and target enzymes (e.g., thermolysin). Validate results against experimental ΔG values (e.g., 4.1 kcal/mol) and use DFT to model electronic interactions at catalytic sites, such as metal coordination in metalloenzymes .
Q. What strategies address contradictions in phosphonate reactivity data across different pH and ionic strength conditions?
- Methodological Answer : Conduct systematic potentiometric titrations to map speciation diagrams of phosphonate species (e.g., HPO₃²⁻ vs. H₂PO₃⁻) under varying ionic strengths. Pair with ³¹P NMR to identify intermediate complexes and validate using ab initio calculations to resolve discrepancies in protonation states .
Q. How do phosphonate-based metal-organic frameworks (MOFs) compare to sulfonate analogs in porosity and stability?
- Methodological Answer : Synthesize phosphonate MOFs using linker molecules like 2,2′-bipyridine-6,6′-bis ethyl ester phosphonate. Characterize porosity via nitrogen adsorption isotherms and compare thermal stability using thermogravimetric analysis (TGA). Phosphonate MOFs often exhibit higher hydrothermal stability but lower surface area than sulfonates due to stronger metal-phosphonate bonds .
Q. What are the challenges in extrapolating phosphonate toxicity data from in vitro to in vivo models?
- Methodological Answer : Address interspecies metabolic differences by profiling phosphonate metabolism pathways (e.g., C–P lyase activity) in cell lines vs. whole organisms. Use toxicokinetic models to adjust dosing regimens, and supplement with class-wide data on organophosphates to infer potential neurotoxic or renal effects .
Methodological Resources
- Data Contradiction Analysis : Cross-reference experimental results with computational models (e.g., MD simulations) and class-wide extrapolation techniques .
- Advanced Material Synthesis : Optimize phosphonate-MOF crystallization via solvothermal methods, adjusting linker rigidity and solvent polarity .
- Ecological Impact Studies : Combine stable isotope probing with metagenomics to assess phosphonate utilization in marine microbiomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
